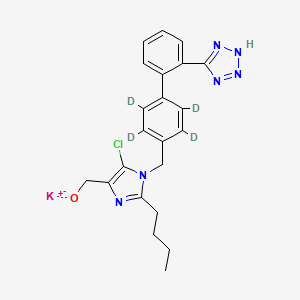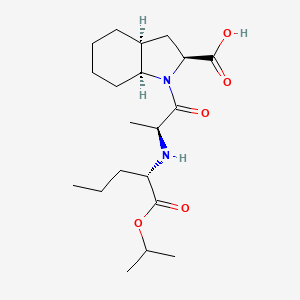
Pericyazine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pericyazine-d4 is a deuterated form of pericyazine, a phenothiazine derivative used primarily as an antipsychotic medication. It is known for its sedative properties and is used to manage symptoms such as aggressiveness, impulsiveness, and hostility in psychiatric conditions like schizophrenia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pericyazine-d4 involves the incorporation of deuterium atoms into the pericyazine molecule. This can be achieved through various methods, including deuterium exchange reactions where hydrogen atoms in the pericyazine molecule are replaced with deuterium. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process would require specialized equipment to handle deuterium gas and maintain the integrity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pericyazine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, amines, and substituted phenothiazine derivatives .
Applications De Recherche Scientifique
Pericyazine-d4 is used in scientific research to study the pharmacokinetics and metabolism of pericyazine. The deuterated form allows for more precise tracking and analysis using techniques such as mass spectrometry. It is also used in studies related to the treatment of psychiatric disorders, providing insights into the drug’s efficacy and safety .
Mécanisme D'action
Pericyazine-d4, like pericyazine, exerts its effects primarily through central adrenergic blockade and antagonism of dopamine receptors, particularly the D1 receptor. This action reduces pathologic arousal and affective tension in psychotic patients. The compound also has anticholinergic, adrenolytic, and metabolic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Trifluoperazine: Known for its potent antipsychotic effects but with a higher incidence of extrapyramidal side effects.
Thioridazine: Similar in structure but with different pharmacokinetic properties.
Uniqueness
Pericyazine-d4’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies due to the stability of the deuterium-hydrogen bond. This allows for more accurate tracking and analysis in research settings.
Propriétés
Numéro CAS |
1329836-72-7 |
|---|---|
Formule moléculaire |
C21H23N3OS |
Poids moléculaire |
369.519 |
Nom IUPAC |
10-[3-(2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2/i12D2,13D2 |
Clé InChI |
LUALIOATIOESLM-IDPVZSQYSA-N |
SMILES |
C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Synonymes |
10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4; 2-Cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine-d4; Aolept-d4; Bayer 1409-d4; FI 6145-d4; Nelactil-d4; Nemactil-d4; Neulactil; -d4 Neuleptil-d4; Periciazine-d4; Perici |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)
![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)



![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)
